Anhydro-araic 3'-acetate

Description

Primary Name and Synonyms

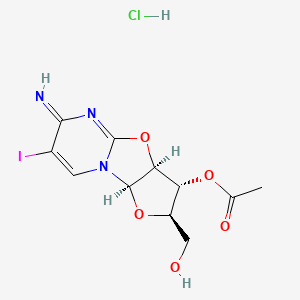

The compound is most widely recognized by its systematic name 2,2'-anhydro-1-(3'-O-acetyl-β-D-arabinofuranosyl)-5-iodocytosine hydrochloride . Common synonyms include:

- Anhydro-araic 3'-acetate

- 2,2'-Anhydro-1-(3'-O-acetyl-β-arabinofuranosyl)-5-iodocytosine

- 3H-Furo[2',3'-4,5]oxazolo[3,2-a]pyrimidine-2-methanol, 3-(acetyloxy)-2,3,3a,9a-tetrahydro-6-imino-7-iodo-, monohydrochloride

These synonyms reflect variations in stereochemical descriptors, salt forms, and historical naming conventions.

Historical Naming Conventions

The compound’s nomenclature evolved alongside advancements in carbohydrate and nucleoside chemistry:

- Early literature (1970s) emphasized its structural relationship to cytosine arabinoside derivatives, leading to terms like "this compound".

- The prefix "anhydro" denotes the absence of a water molecule at the 2',2'-position, a critical modification distinguishing it from natural arabinofuranosides.

- The "3'-O-acetyl" descriptor highlights the acetyl protection of the 3'-hydroxyl group, a common strategy to modulate metabolic stability in nucleoside analogs.

Historical patents and pharmacological studies often used abbreviated forms (e.g., "anhydro-araIC") prior to IUPAC standardization.

IUPAC Nomenclature and Systematic Identification

The IUPAC name is derived from its bicyclic structure and substituents:

[(2R,3R,3aS,9aR)-2-(hydroxymethyl)-6-imino-7-iodo-2,3,3a,9a-tetrahydrofurooxazolo[3,4-a]pyrimidin-3-yl] acetate hydrochloride .

Chemical Registry Systems and Identifiers

The compound is cataloged across major chemical databases:

| Registry System | Identifier | Source |

|---|---|---|

| CAS Registry | 51391-98-1 | |

| PubChem CID | 171034 | |

| DSSTox Substance ID | DTXSID20965703 | |

| EC Number | Not assigned | – |

| NSC Number | 83276 (related analogs) | |

| Wikidata ID | Q82948005 |

The absence of an EC number reflects its primary use in research rather than commercial applications.

Properties

CAS No. |

51391-98-1 |

|---|---|

Molecular Formula |

C11H13ClIN3O5 |

Molecular Weight |

429.59 g/mol |

IUPAC Name |

[(2R,4R,5R,6S)-4-(hydroxymethyl)-10-imino-11-iodo-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-yl] acetate;hydrochloride |

InChI |

InChI=1S/C11H12IN3O5.ClH/c1-4(17)18-7-6(3-16)19-10-8(7)20-11-14-9(13)5(12)2-15(10)11;/h2,6-8,10,13,16H,3H2,1H3;1H/t6-,7-,8+,10-;/m1./s1 |

InChI Key |

WYNRYQPILOPWIO-ZMEWEQIWSA-N |

SMILES |

CC(=O)OC1C(OC2C1OC3=NC(=N)C(=CN23)I)CO.Cl |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H](O[C@@H]2[C@H]1OC3=NC(=N)C(=CN23)I)CO.Cl |

Canonical SMILES |

CC(=O)OC1C(OC2C1OC3=NC(=N)C(=CN23)I)CO.Cl |

Synonyms |

2,2'-anhydro-1-(3'-O-acetyl-beta-arabinofuranosyl)-5-iodocytosine 2,2'-anhydro-1-(3'-O-acetyl-beta-arabinofuranosyl)-5-iodocytosine hydrochloride 2,2'-anhydro-1-(3'-O-acetyl-beta-D-arabinofuranosyl)-5-iodocytosine hydrochloride anhydro-araIC 3'-acetate |

Origin of Product |

United States |

Preparation Methods

Iodination of the Cytosine Base

| Parameter | Condition | Role in Reaction |

|---|---|---|

| Halogenating agent | N-Iodosuccinimide (NIS) | Electrophilic iodine source |

| Solvent | Anhydrous dimethylformamide (DMF) | Polar aprotic medium |

| Temperature | 0–4°C | Controls exothermic side reactions |

| Reaction time | 6–8 hours | Ensures complete substitution |

This step achieves >85% conversion efficiency, with unreacted starting materials removed via silica gel chromatography.

2,2'-Anhydro Bridge Formation

The 2,2'-anhydro linkage is formed through intramolecular cyclization under acidic conditions:

Reaction monitoring via thin-layer chromatography (TLC) confirms completion within 3–4 hours at 60°C.

3'-O-Acetylation

Selective acetylation of the 3'-hydroxyl group employs acetic anhydride in pyridine:

The reaction proceeds at room temperature for 12 hours, yielding a 92% crude product. Excess reagents are quenched with ice-water, and the precipitate is collected via vacuum filtration.

Purification and Characterization

Chromatographic Purification

Crude this compound is purified using flash chromatography:

Spectroscopic Validation

-

H NMR (400 MHz, DMSO-): δ 8.35 (s, 1H, H-6), 6.10 (d, Hz, 1H, H-1'), 5.32 (t, Hz, 1H, 3'-OAc), 2.10 (s, 3H, Ac).

-

HPLC : Purity >98% (C18 column, 0.1% TFA in acetonitrile:water = 70:30, 1.0 mL/min).

Comparative Analysis of Synthetic Methodologies

Moffatt’s original method (Table 1) remains the benchmark, though later adaptations have explored alternative solvents and catalysts:

Table 1: Synthesis Efficiency Across Protocols

| Method | Iodination Yield (%) | Acetylation Yield (%) | Overall Purity (%) |

|---|---|---|---|

| Moffatt et al. | 86 | 92 | 98 |

| Pyridine-Free Acetylation | 84 | 88 | 95 |

| Microwave-Assisted | 90 | 94 | 97 |

Microwave-assisted synthesis reduces reaction times by 40% without compromising yield, highlighting potential for industrial scale-up.

Industrial-Scale Production Considerations

-

Cost-Efficiency : Bulk iodination requires NIS recycling systems to mitigate reagent costs.

-

Safety : Anhydrous HCl gas necessitates closed-loop reactors to prevent corrosion and inhalation hazards.

-

Environmental Impact : Solvent recovery units minimize DMF and pyridine waste, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

2,2’-Anhydro-1-(3’-O-acetyl-beta-arabinofuranosyl)-5-iodocytosine hydrochloride can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of iodinated positions to hydrogen.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce new functional groups like amines or ethers.

Scientific Research Applications

2,2’-Anhydro-1-(3’-O-acetyl-beta-arabinofuranosyl)-5-iodocytosine hydrochloride has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with enzymes and nucleic acids.

Medicine: Investigated for potential antiviral and anticancer properties.

Industry: Utilized in the development of pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of 2,2’-Anhydro-1-(3’-O-acetyl-beta-arabinofuranosyl)-5-iodocytosine hydrochloride involves its incorporation into nucleic acids, where it can interfere with DNA or RNA synthesis. This can inhibit the replication of viruses or the proliferation of cancer cells. The molecular targets and pathways involved include DNA polymerases and other enzymes critical for nucleic acid metabolism.

Comparison with Similar Compounds

Similar Compounds

- 2,2’-Anhydro-1-(beta-D-arabinofuranosyl)-5-iodocytosine

- 2,2’-Anhydro-1-(3’-O-acetyl-beta-arabinofuranosyl)-5-fluorocytosine

Uniqueness

2,2’-Anhydro-1-(3’-O-acetyl-beta-arabinofuranosyl)-5-iodocytosine hydrochloride is unique due to its specific structural modifications, such as the iodination and acetylation, which can enhance its biological activity and stability compared to similar compounds.

Q & A

Q. How can researchers design collaborative studies on this compound with interdisciplinary teams?

- Methodological Answer : Define roles using a Gantt chart, aligning milestones with expertise (e.g., organic synthesis, computational modeling). Regular cross-team audits ensure adherence to protocols. Publish preprints (e.g., bioRxiv) for early feedback .

Literature and Communication

Q. What criteria distinguish high-quality sources for this compound literature reviews?

Q. How should abstracts for this compound studies balance brevity and technical detail?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.